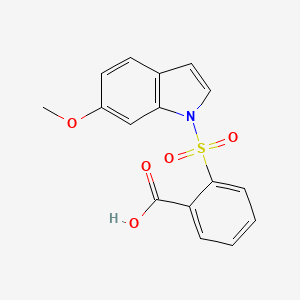
2-(7-Phenylheptanoyl)oxazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-phenylheptanoyl)oxazole-5-carbonitrile is a synthetic organic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of an oxazole ring, a phenyl group, and a carbonitrile group, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-(7-phenylheptanoyl)oxazole-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenylheptanoyl group: This step involves the acylation of the oxazole ring using a phenylheptanoyl chloride in the presence of a base such as pyridine.
Addition of the carbonitrile group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
2-(7-phenylheptanoyl)oxazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted oxazole derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It has been investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: The compound has shown promise as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids.
Industry: It is used in the development of new polymers and coatings with enhanced properties.
Mécanisme D'action
The primary mechanism of action of 2-(7-phenylheptanoyl)oxazole-5-carbonitrile involves the inhibition of FAAH. By inhibiting this enzyme, the compound prevents the breakdown of endocannabinoids, leading to increased levels of these signaling molecules. This results in enhanced activation of cannabinoid receptors, which are involved in regulating pain, inflammation, and other physiological processes .
Comparaison Avec Des Composés Similaires
2-(7-phenylheptanoyl)oxazole-5-carbonitrile can be compared with other FAAH inhibitors, such as:
PF-04457845: A highly potent and selective FAAH inhibitor with similar applications in pain and inflammation management.
JNJ-42165279: Another FAAH inhibitor that has been studied for its potential in treating anxiety disorders.
The uniqueness of this compound lies in its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other FAAH inhibitors.
Propriétés
Formule moléculaire |
C17H18N2O2 |
|---|---|
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
2-(7-phenylheptanoyl)-1,3-oxazole-5-carbonitrile |
InChI |
InChI=1S/C17H18N2O2/c18-12-15-13-19-17(21-15)16(20)11-7-2-1-4-8-14-9-5-3-6-10-14/h3,5-6,9-10,13H,1-2,4,7-8,11H2 |
Clé InChI |
JOWNZAGZZQQDKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCCCCC(=O)C2=NC=C(O2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




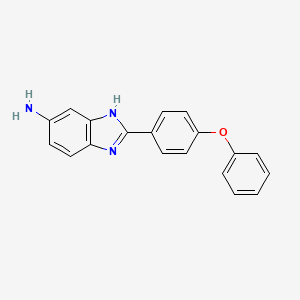



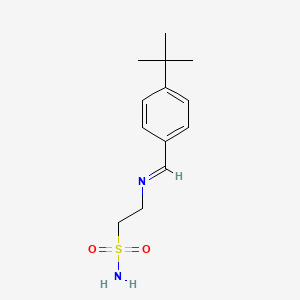
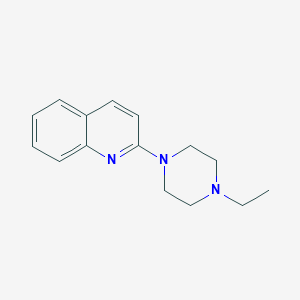

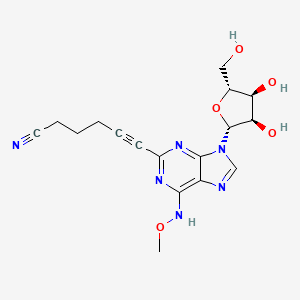
![2-(5-chloro-1H-benzo[d]imidazol-2-yl)quinoxaline](/img/structure/B10841064.png)
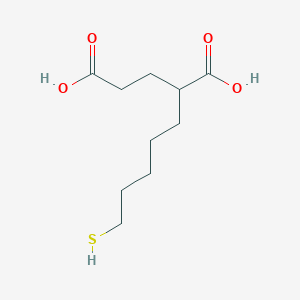
![2-(6-Hydroxynaphthalen-2-yl)benzo[d]oxazol-6-ol](/img/structure/B10841077.png)
